molecular formula C26H29N3O6 B11465130 5-(3,4-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(3,4-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11465130
M. Wt: 479.5 g/mol
InChI Key: QNMPESOYEDPFQQ-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique pyrrolopyrimidine structure

Preparation Methods

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules make it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(3,4-DIMETHOXYPHENYL)-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its unique pyrrolopyrimidine structure. Similar compounds include:

  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylacetonitrile
  • 2-(4-Hydroxy-3,5-dimethoxyphenyl)ethyl β-D-glucopyranoside

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.

Properties

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H29N3O6/c1-27-18-15-29(12-11-16-7-9-19(32-3)21(13-16)34-5)24(23(18)25(30)28(2)26(27)31)17-8-10-20(33-4)22(14-17)35-6/h7-10,13-15H,11-12H2,1-6H3

InChI Key

QNMPESOYEDPFQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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